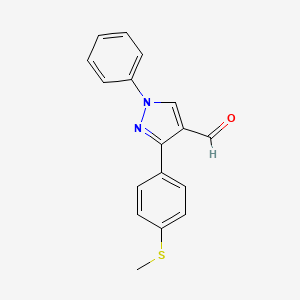
4-((3-(Benzyloxy)benzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-(Benzyloxy)benzylidène)amino)-3-(2-fluorophényl)-1H-1,2,4-triazole-5(4H)-thione est un composé organique synthétique qui appartient à la classe des dérivés de triazole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-((3-(Benzyloxy)benzylidène)amino)-3-(2-fluorophényl)-1H-1,2,4-triazole-5(4H)-thione implique généralement les étapes suivantes :
Formation du cycle triazole : Cela peut être réalisé par la cyclisation de dérivés d’hydrazine appropriés avec des acides carboxyliques ou leurs dérivés.
Introduction du groupe benzyloxy : Cette étape implique la réaction de l’intermédiaire triazole avec le bromure de benzyle en présence d’une base.
Formation du groupe benzylidène : Cela peut être fait en condensant l’intermédiaire benzyloxy avec du benzaldéhyde dans des conditions acides ou basiques.
Introduction du groupe fluorophényle : Cette étape implique la réaction de l’intermédiaire avec un dérivé de fluorophényle.
Méthodes de production industrielle
Les méthodes de production industrielle de tels composés impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Cela peut inclure l’utilisation de réacteurs à écoulement continu, de synthèses automatisées et de techniques de purification telles que la cristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, généralement en utilisant des réactifs comme le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des réactifs comme le borohydrure de sodium ou l’hydrure d’aluminium et de lithium.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, selon les groupes fonctionnels présents.
Réactifs et conditions courantes
Oxydation : Peroxyde d’hydrogène, permanganate de potassium et autres agents oxydants.
Réduction : Borohydrure de sodium, hydrure d’aluminium et de lithium et autres agents réducteurs.
Substitution : Agents halogénants, nucléophiles et électrophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes correspondants, tandis que la réduction peut produire des alcools ou des amines.
4. Applications de la recherche scientifique
Chimie
Catalyse : Le composé peut être utilisé comme catalyseur ou ligand dans diverses réactions chimiques.
Science des matériaux :
Biologie
Inhibition enzymatique : Le composé peut agir comme un inhibiteur pour des enzymes spécifiques, ce qui le rend utile dans les études biochimiques.
Signalisation cellulaire : Il peut être utilisé pour étudier les voies de signalisation cellulaire et leur régulation.
Médecine
Développement de médicaments : Le composé peut être étudié pour son potentiel en tant qu’agent thérapeutique pour diverses maladies.
Diagnostic : Il peut être utilisé dans le développement d’outils et de tests de diagnostic.
Industrie
Agriculture : Le composé peut être utilisé comme pesticide ou herbicide.
Produits pharmaceutiques : Il peut être utilisé dans la synthèse d’intermédiaires pharmaceutiques et d’ingrédients actifs.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may be used as a catalyst or ligand in various chemical reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways and their regulation.
Medicine
Drug Development: The compound may be investigated for its potential as a therapeutic agent for various diseases.
Diagnostics: It can be used in the development of diagnostic tools and assays.
Industry
Agriculture: The compound may be used as a pesticide or herbicide.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active ingredients.
Mécanisme D'action
Le mécanisme d’action de 4-((3-(Benzyloxy)benzylidène)amino)-3-(2-fluorophényl)-1H-1,2,4-triazole-5(4H)-thione implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Cette interaction peut conduire à la modulation de voies biochimiques, entraînant l’effet biologique souhaité. Les cibles moléculaires et les voies exactes impliquées nécessiteraient une enquête plus approfondie par des études expérimentales.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-((3-(Méthoxy)benzylidène)amino)-3-(2-chlorophényl)-1H-1,2,4-triazole-5(4H)-thione
- 4-((3-(Ethoxy)benzylidène)amino)-3-(2-bromophényl)-1H-1,2,4-triazole-5(4H)-thione
Unicité
L’unicité de 4-((3-(Benzyloxy)benzylidène)amino)-3-(2-fluorophényl)-1H-1,2,4-triazole-5(4H)-thione réside dans son motif de substitution spécifique, qui peut conférer des activités biologiques et des propriétés chimiques distinctes par rapport aux composés similaires. Cela peut inclure des différences de puissance, de sélectivité et de stabilité.
Propriétés
Numéro CAS |
676537-60-3 |
|---|---|
Formule moléculaire |
C22H17FN4OS |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
3-(2-fluorophenyl)-4-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H17FN4OS/c23-20-12-5-4-11-19(20)21-25-26-22(29)27(21)24-14-17-9-6-10-18(13-17)28-15-16-7-2-1-3-8-16/h1-14H,15H2,(H,26,29)/b24-14+ |
Clé InChI |
FJMIHJQVMYECOJ-ZVHZXABRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C4=CC=CC=C4F |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NN3C(=NNC3=S)C4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-furan-2-ylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12017277.png)

![N-(Benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B12017290.png)
![2-Ethoxy-4-[(E)-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12017314.png)





![4-bromo-2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B12017345.png)



![4-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B12017369.png)
